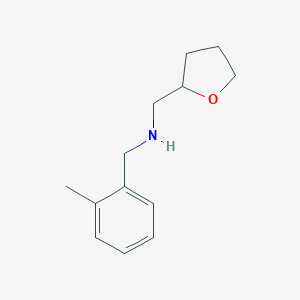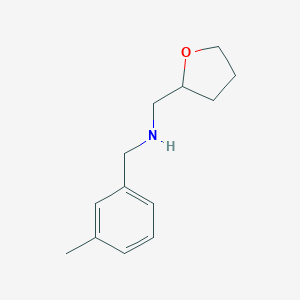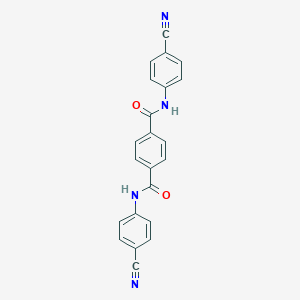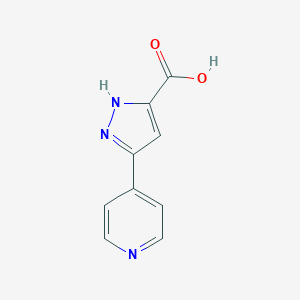![molecular formula C13H11N3O5 B185632 [3-(2,4-Dinitroanilino)phenyl]methanol CAS No. 301326-28-3](/img/structure/B185632.png)
[3-(2,4-Dinitroanilino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-Dinitroanilino)phenyl]methanol, commonly known as DNAM, is a chemical compound that has been widely used in scientific research. DNAM is a derivative of 2,4-dinitrophenylhydrazine and has been used in the synthesis of various organic compounds. Its unique structure and properties make it a valuable tool for researchers in different fields of study.
Mechanism Of Action
DNAM is a nucleophilic reagent that can react with electrophilic compounds, such as aldehydes and ketones. The reaction between DNAM and an aldehyde or ketone yields a yellow crystalline solid, which can be used for identification and quantification purposes. The reaction mechanism involves the formation of a hydrazone intermediate, which is stabilized by the electron-withdrawing nitro groups in DNAM.
Biochemical And Physiological Effects
DNAM has been shown to have some biochemical and physiological effects. DNAM has been reported to inhibit the growth of some bacterial strains, including E. coli and Staphylococcus aureus. DNAM has also been shown to have some antitumor activity in vitro. However, the exact mechanism of action of DNAM in these biological systems is not well understood.
Advantages And Limitations For Lab Experiments
DNAM has several advantages as a reagent in laboratory experiments. DNAM is a stable and relatively inexpensive reagent that can be easily synthesized in the laboratory. DNAM is also a versatile reagent that can be used in a wide range of organic synthesis and analytical chemistry applications. However, DNAM has some limitations as a reagent in laboratory experiments. DNAM is a toxic and potentially hazardous compound that should be handled with care. DNAM is also a relatively weak nucleophile and may not react with some electrophilic compounds.
Future Directions
There are several future directions for research on DNAM. One potential direction is the development of new synthetic methods for DNAM and its derivatives. Another potential direction is the investigation of the biological activity of DNAM and its derivatives. The exact mechanism of action of DNAM in biological systems is not well understood, and further research is needed to elucidate this mechanism. Additionally, the development of new applications for DNAM in organic synthesis and analytical chemistry is another potential future direction for research on this compound.
Synthesis Methods
DNAM can be synthesized by reacting 2,4-dinitrophenylhydrazine with benzaldehyde in the presence of an acid catalyst. The reaction yields DNAM as a yellow crystalline solid. The purity of DNAM can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DNAM has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. DNAM is a versatile reagent that can be used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DNAM has also been used as a reagent for the determination of aldehydes and ketones in analytical chemistry.
properties
CAS RN |
301326-28-3 |
|---|---|
Product Name |
[3-(2,4-Dinitroanilino)phenyl]methanol |
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
[3-(2,4-dinitroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H11N3O5/c17-8-9-2-1-3-10(6-9)14-12-5-4-11(15(18)19)7-13(12)16(20)21/h1-7,14,17H,8H2 |
InChI Key |
HMLQAZXLVANBQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)



